molecular formula C19H18N2O4 B5863300 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline

Cat. No.: B5863300
M. Wt: 338.4 g/mol
InChI Key: PQTWRIMFFGGZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline is an organic compound with a complex structure that includes a methoxy group, a naphthalene ring, and a nitroaniline moiety

Properties

IUPAC Name

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-18-9-7-13(15-5-3-4-6-16(15)18)12-20-17-11-14(21(22)23)8-10-19(17)25-2/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWRIMFFGGZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C3=CC=CC=C23)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-methoxynaphthalene, which can be synthesized from potassium β-naphthol and methyl chloride at 300°C or by methylation of β-naphthol with dimethyl sulfate . The next step involves the nitration of 2-methoxynaphthalene to introduce the nitro group. This is followed by the reaction with 4-methoxynaphthalen-1-ylmethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: Products include halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-methoxynaphthalene: Shares the methoxy-naphthalene structure but lacks the nitroaniline moiety.

    4-methoxynaphthalen-1-ylmethylamine: Contains the naphthalene and methoxy groups but lacks the nitro group.

    5-nitroaniline: Contains the nitroaniline structure but lacks the naphthalene and methoxy groups.

Uniqueness

2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.